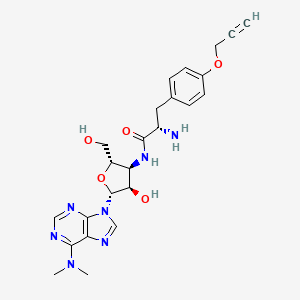

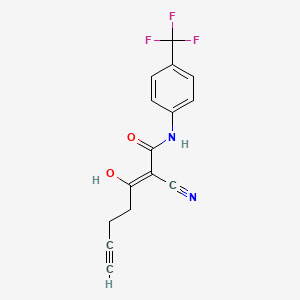

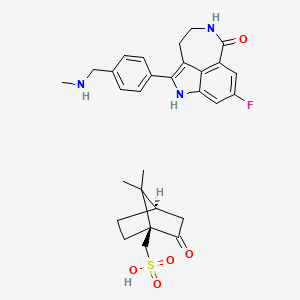

![molecular formula C5H3N5O2 B560701 7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine CAS No. 108800-64-2](/img/structure/B560701.png)

7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine” is a derivative of triazolopyridine . Triazolopyridines are heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazolopyridine derivatives involves various methods. One common method is the nitration of 1-phenyl-4,5-dihydroimidazo- and -1,2,3-triazolo[4,5-C]pyridin-4-ones, which initially occurs at the para position of the phenyl ring. The subsequent nitration yields the corresponding 7-nitro-1-(4-nitrophenyl) derivatives . Another method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of “7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine” is characterized by a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Triazolopyridines react with various substances under certain conditions. For instance, 1H-1,2,3-Triazolo[4,5-b]pyridine reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .Scientific Research Applications

Cyclization Reactions : The nitration of diamines related to 7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine can lead to the formation of 1-substituted 4-nitro-1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxides, as discussed by Smolyar and Vasilechko (2010) in their study on the cyclization of substituted 3,4-diaminopyridines (Smolyar & Vasilechko, 2010).

Transformation Reactions : Yutilov and Smolyar (2004) noted the unexpected formation of 4-nitro-1,2,3-triazolo[4,5-c]pyridine 2-oxide when treating 3,4-bis(formylamino)pyridine with a nitrating mixture (Yutilov & Smolyar, 2004).

Synthesis of Derivatives : Ibrahim et al. (2011) described the synthesis of 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, suggesting potential applications in creating novel compounds (Ibrahim et al., 2011).

Ring Transformation Studies : Yutilov et al. (2004) explored the ring transformation of 7-Nitro-1-(4-nitrophenyl)-4,5-dihydro-1H-imidazo- and -[1,2,3]triazolo[4,5-c]pyridin-4-ones, adding to the understanding of chemical properties and reactions related to these compounds (Yutilov et al., 2004).

Potential as Ligands and Sensors : Abarca et al. (2004) synthesized novel 7-{[1,2,3]triazolo[1,5-a]pyridin-3-yl}-[1,2,3]triazolo[1,5-a]pyridines, highlighting their potential as helicating compounds or luminescent sensors (Abarca et al., 2004).

Antitumor and Antiviral Activities : The work of Islam et al. (2008) on 5-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones and 7-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-ones, derivatives of 7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine, revealed their potential antitumor and antiviral activities (Islam et al., 2008).

properties

IUPAC Name |

7-nitro-2H-triazolo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N5O2/c11-10(12)4-2-6-1-3-5(4)8-9-7-3/h1-2H,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHMQXLZGIONMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NNN=C2C=N1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine | |

Q & A

Q1: What is the main finding of the research paper regarding 7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine?

A1: The research paper [] focuses on the unexpected formation of 1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxide derivatives, which could include 7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine, during the nitration of substituted 3,4-diaminopyridines. The study highlights a specific reaction pathway where cyclization occurs instead of the anticipated nitration at the 5-position of the pyridine ring. This finding is significant as it reveals a novel synthetic route to these triazolopyridine derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

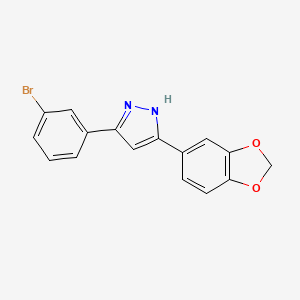

![Benzoic acid, 2-ethyl-3-methoxy-, 2-(3,5-dimethylbenzoyl)-2-[(1R)-1-(1,1-dimethylethyl)butyl]hydrazide](/img/structure/B560628.png)